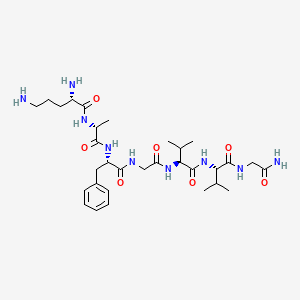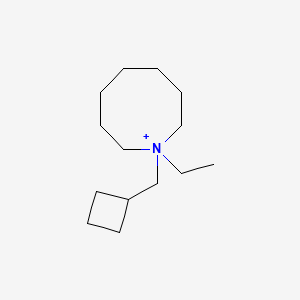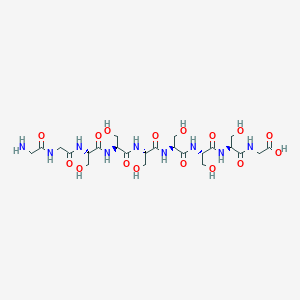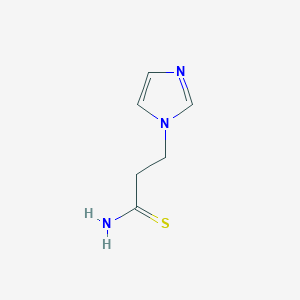
NN N'N' Tetraphenyl pyridine dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NN N’N’ Tetraphenyl pyridine dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with tetraphenyl groups and dicarboxamide functionalities, making it a versatile molecule in coordination chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NN N’N’ Tetraphenyl pyridine dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with tetraphenylamine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
NN N’N’ Tetraphenyl pyridine dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
NN N’N’ Tetraphenyl pyridine dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex metal-organic frameworks.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of NN N’N’ Tetraphenyl pyridine dicarboxamide involves its ability to form stable complexes with metal ions through its pyridine and amide functionalities. These complexes can interact with biological targets, leading to various biochemical effects. The compound’s unique structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with a tridentate pincer ligand structure.
2,6-Bis(pyrazine-2-carboxamido)pyridine: Another pyridine-based dicarboxamide with different substituents.
Uniqueness
NN N’N’ Tetraphenyl pyridine dicarboxamide stands out due to its tetraphenyl substitution, which enhances its stability and reactivity compared to other pyridine dicarboxamides. This unique structural feature makes it a valuable compound in various applications .
Propriétés
Numéro CAS |
592515-75-8 |
|---|---|
Formule moléculaire |
C31H23N3O2 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
2-N,2-N,6-N,6-N-tetraphenylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C31H23N3O2/c35-30(33(24-14-5-1-6-15-24)25-16-7-2-8-17-25)28-22-13-23-29(32-28)31(36)34(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H |
Clé InChI |
KYFMBSVSCVHQTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B12594993.png)
![1-({2-[(1s)-1-Aminoethyl]-1,3-Oxazol-4-Yl}carbonyl)-L-Prolyl-L-Tryptophan](/img/structure/B12594999.png)

![(2S)-2-amino-3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride](/img/structure/B12595011.png)

![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfonyl]phenyl}benzamide](/img/structure/B12595016.png)

![Propanedioic acid, [(1R)-1-(4-fluorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B12595034.png)
![({3-[(2,2-Dichlorocyclopropyl)methoxy]propyl}sulfanyl)benzene](/img/structure/B12595037.png)
![4-[(11-Hydroxyundecyl)oxy]benzene-1-sulfonic acid](/img/structure/B12595041.png)


![Oxazole, 2-[(decylsulfonyl)methyl]-4,5-dihydro-](/img/structure/B12595066.png)

